1-(2-(Difluoromethyl)phenyl)ethanol

Description

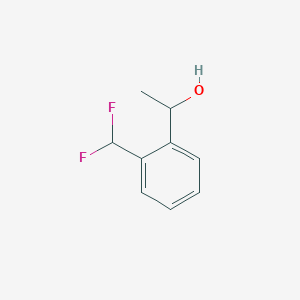

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(difluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-6,9,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFURWQCPSCYNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 2 Difluoromethyl Phenyl Ethanol

Retrosynthetic Analysis of 1-(2-(Difluoromethyl)phenyl)ethanol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary retrosynthetic disconnection occurs at the stereogenic carbinol center.

A functional group interconversion (FGI) approach points to the corresponding ketone, 2'-(difluoromethyl)acetophenone , as the immediate precursor. This transformation, the reduction of a ketone to an alcohol, is a fundamental and well-established reaction in organic synthesis. The challenge lies in achieving this reduction enantioselectively to produce a single enantiomer of the target alcohol.

A second disconnection breaks the carbon-carbon bond between the acetyl group and the aromatic ring. This leads to a difluoromethylated benzene (B151609) derivative and an acetyl synthon. This route is generally less direct for this specific target compared to the ketone reduction pathway.

Therefore, the most logical and convergent retrosynthetic strategy identifies 2'-(difluoromethyl)acetophenone as the key intermediate. The synthesis plan then branches into two main challenges: the enantioselective reduction of this ketone and the synthesis of the ketone itself, which hinges on the effective introduction of the difluoromethyl group to the aromatic ring.

Retrosynthetic Pathway:

| Target Molecule | Precursor | Starting Materials |

| This compound | 2'-(Difluoromethyl)acetophenone | 2-Bromobenzaldehyde or related phenyl derivatives |

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high levels of enantiopurity in the final product is critical. This is accomplished by employing asymmetric synthesis methodologies that control the formation of the chiral center.

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of its prochiral ketone precursor, 2'-(difluoromethyl)acetophenone. Several powerful methodologies exist for this transformation.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture to the ketone. acs.org For instance, ruthenium(II) complexes with chiral tridentate ligands derived from diamines like (1R, 2R)-1,2-diaminocyclohexane have shown high efficiency and enantioselectivity (up to 99% ee) in the reduction of acetophenone (B1666503) derivatives. researchgate.net The Noyori-type catalysts, which feature a Ru(II) center coordinated to a chiral diamine and a phosphine (B1218219) ligand, are particularly effective and operate via a six-membered pericyclic transition state. youtube.com The steric and electronic properties of the catalyst's ligands create a chiral environment that forces the hydride to be delivered to one face of the ketone preferentially. acs.orgyoutube.com

Biocatalytic Reductions: Enzymes, particularly ketoreductases (KREDs), offer an environmentally friendly and highly selective alternative for ketone reduction. youtube.com These enzymes, often used in whole-cell systems (e.g., Saccharomyces cerevisiae or recombinant E. coli), can reduce a wide array of ketones to their corresponding alcohols with excellent enantiomeric excess (>99% ee). researchgate.netnih.gov The reaction typically uses a sacrificial donor like glucose to regenerate the NADPH cofactor required for the enzymatic hydride transfer. youtube.com The high degree of selectivity stems from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation for facial-selective hydride attack. youtube.com

Chiral Borane (B79455) Reagents: The Corey-Bakshi-Shibata (CBS) reduction uses a catalytic amount of a chiral oxazaborolidine catalyst and a stoichiometric amount of a borane source (e.g., borane-dimethyl sulfide) to achieve highly enantioselective ketone reduction. youtube.com The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing them within a rigid transition state that directs the hydride transfer to a specific face of the ketone. youtube.com This method is highly reliable, especially when there is a significant steric difference between the two substituents on the ketone. youtube.com

The success of asymmetric catalysis hinges on the design and development of effective chiral catalysts. For the reduction of aryl ketones, transition metal complexes are prominent.

Ruthenium-Based Catalysts: As mentioned, Ru(II) complexes are widely used. Ligands are crucial for inducing chirality. Chiral diphosphine/diamine ligands, such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DACH (1,2-diaminocyclohexane), create a well-defined chiral pocket around the metal center. researchgate.netyoutube.com Tethered catalysts, where the ligand is covalently linked to form a more rigid structure, often exhibit enhanced stability and selectivity. acs.org

Rhodium and Iridium Catalysts: Complexes of rhodium and iridium with chiral diamine or dithiourea ligands are also effective for the asymmetric reduction of specific ketones, offering complementary reactivity and selectivity profiles compared to ruthenium catalysts. researchgate.net

Gold-Based Catalysts: While more commonly associated with alkyne activation, chiral gold(I) complexes have been developed for asymmetric reactions. For instance, gold(I) complexes bearing chiral ferrocenyl phosphine ligands have been synthesized and applied in enantioselective transformations. nih.gov The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties. nih.gov

Table of Catalyst Performance in Asymmetric Ketone Reduction:

| Catalyst Type | Ligand Family | Typical Substrate | Reported Enantioselectivity (ee) |

| Ruthenium(II) | Chiral Diamine/Diphosphine (Noyori-type) | Acetophenone derivatives | Up to >99% |

| Ruthenium(II) | Tridentate [NNP] Ligands | Acetophenone | 14–99% |

| Ketoreductase (KRED) | N/A (Enzyme) | Acetophenone derivatives | >99% |

| Oxazaborolidine (CBS) | Proline-derived | Sterically hindered ketones | High (often >95%) |

An alternative strategy to catalysis involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered. researchgate.net

For the synthesis of this compound, a chiral auxiliary could be incorporated into the precursor. For example, an achiral difluoromethylated phenylacetic acid derivative could be coupled to a chiral alcohol, such as an Evans oxazolidinone or a 1,2-amino alcohol, to form a chiral ester or amide. researchgate.netnih.gov The auxiliary would then direct the diastereoselective addition of a methyl group (e.g., using an organometallic reagent) to the carbonyl carbon. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched alcohol.

While effective, this approach is less atom-economical than catalytic methods because it requires stoichiometric amounts of the chiral auxiliary and involves additional protection/deprotection steps. acs.org However, it can be a robust and reliable method, particularly when catalytic systems are ineffective. researchgate.net

Novel Synthetic Routes via Difluoromethylation Reactions

The synthesis of the key ketone precursor, 2'-(difluoromethyl)acetophenone, requires the introduction of the difluoromethyl (CF2H) group. The CF2H group serves as a unique functional motif, acting as a bioisostere for hydroxyl, thiol, or amine groups due to its ability to act as a hydrogen bond donor. nih.gov

Recent years have seen a surge in the development of methods for difluoromethylation, driven by the increasing importance of this group in medicinal chemistry. rsc.org

Radical Difluoromethylation: This is a powerful strategy for C-H functionalization. Reagents such as zinc(difluoromethanesulfinate) (Zn(SO2CF2H)2) or others that can generate the difluoromethyl radical (•CF2H) are used, often in conjunction with a photoredox or transition metal catalyst. nih.govresearchgate.net These mild conditions allow for the direct difluoromethylation of (hetero)aromatic C-H bonds, providing an efficient entry to difluoromethylated arenes. nih.goveurekalert.org The regioselectivity of the addition can be controlled by the substrate's electronic properties or through the use of directing groups. eurekalert.org

Nucleophilic Difluoromethylation: Reagents that act as a source of the difluoromethyl anion (CF2H⁻) or its equivalent can be used to react with electrophiles. For example, difluoromethyl phenyl sulfone (PhSO2CF2H) can be deprotonated and added to carbonyl compounds, including aldehydes. researchgate.net This would allow for the synthesis of this compound directly from 2-formylphenyl precursors, although controlling the initial C-C bond formation stereoselectively can be challenging.

Electrophilic Difluoromethylation: Reagents where the difluoromethyl group is attached to an electron-withdrawing or leaving group can serve as electrophilic sources. These often involve a "CF2Y" motif, where Y is a stabilizing group like an ester or sulfone. rsc.org These reagents can be used in transition metal-catalyzed cross-coupling reactions with organometallic arene derivatives (e.g., arylboronic acids) to install the CF2Y group, which is then converted to the final CF2H group. rsc.org

Table of Difluoromethylation Reagents and Methods:

| Reagent Type | Example Reagent | Method | Target Functionalization |

| Radical Precursor | Zn(SO2CF2H)2 | Photoredox/Transition Metal Catalysis | Aromatic C-H Difluoromethylation |

| Nucleophilic | PhSO2CF2H | Base-mediated addition | Carbonyl Electrophiles |

| Electrophilic | BrCF2CO2Et, ICF2SO2Ph | Copper-catalyzed Cross-Coupling | Arylboronic acids |

Sequential Synthesis and Functional Group Transformations

The synthesis of This compound would most logically proceed via the reduction of its corresponding ketone precursor, 2'-(difluoromethyl)acetophenone . A key functional group transformation in this sequence is the introduction of the difluoromethyl group (CHF2).

A prevalent method for creating a difluoromethyl group adjacent to an aromatic ring involves the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent. cas.cnresearchgate.net This approach, termed nucleophilic (phenylsulfonyl)difluoromethylation followed by reductive desulfonylation, is a powerful strategy for synthesizing difluoromethyl alcohols from carbonyl compounds. cas.cn The general sequence would involve:

Nucleophilic addition: Reaction of difluoromethyl phenyl sulfone with an appropriate benzaldehyde (B42025) derivative.

Oxidation: Conversion of the resulting alcohol to the ketone, 2'-(difluoromethyl)acetophenone .

Reduction: Reduction of the ketone to the final product, This compound .

Alternatively, the difluoromethyl group can be introduced via other functional group transformations. For instance, methods for the synthesis of α-(difluoromethyl)styrene have been developed, which could then be subjected to hydroboration-oxidation to yield the target alcohol. researchgate.net Another potential route involves the transformation of a trifluoromethyl group. For example, 2-chloro-2,2-difluoroacetophenone (B1203941) can be prepared from 2,2,2-trifluoroacetophenone, which can then serve as a precursor. cas.cn

Optimization of Reaction Conditions and Yield for Scalable Research Synthesis

For a scalable synthesis, the reduction of 2'-(difluoromethyl)acetophenone to This compound would be the critical step to optimize. This can be achieved through both chemical and biocatalytic methods.

Solvent Effects on Stereoselectivity and Yield

The choice of solvent is crucial in controlling the stereoselectivity and yield of the reduction. In the synthesis of related α-(difluoromethyl)-β-amino alcohols, it was found that apolar solvents like toluene (B28343) helped to improve the diastereoselectivity of the reaction. researchgate.net For the palladium-catalyzed hydrosilylation of gem-difluoroallenes, a related class of compounds, ether-based solvents such as 1,4-dioxane (B91453) have been shown to be superior to others like dichloromethane (B109758) (DCM), hexane, and ethyl acetate (B1210297), leading to higher yields. researchgate.netacs.org

In biocatalytic reductions of analogous trifluoromethyl acetophenones, the use of deep eutectic solvents (DES) has been shown to enhance substrate solubility and product yield. nih.govnih.gov For example, in the synthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol, a system containing choline (B1196258) acetate/cysteine (ChAc/Cys) was found to accelerate mass transfer and protect the cells from substrate inhibition. nih.gov

Table 1: Effect of Solvent on the Yield of a Related Palladium-Catalyzed Hydrosilylation Reaction researchgate.net

| Solvent | Yield (%) |

| Toluene | 57 |

| Dichloromethane (DCM) | - |

| Hexane | - |

| Tetrahydrofuran (THF) | - |

| Ethyl acetate (EtOAc) | - |

| 1,4-Dioxane | 64 |

| Data presented for the synthesis of a gem-difluorovinylsilane, used here as a model system. |

Temperature and Pressure Optimization for Reaction Efficiency

Temperature is a critical parameter for optimizing reaction efficiency. In the biocatalytic reduction of 3'-(trifluoromethyl)acetophenone, the optimal temperature was found to be 30 °C. nih.gov The yield increased as the temperature was raised from 20 °C to 30 °C, but decreased at higher temperatures. orgsyn.org Similarly, for the high-efficient production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, the reaction was carried out at 30 °C. nih.gov For chemical reductions, such as the enantioselective reduction of 2'-fluoroacetophenone, a reaction temperature of 45°C was found to be optimal. lookchem.com

While pressure is less commonly a key parameter for these types of reductions in a laboratory setting, it can be relevant in certain catalytic hydrogenation reactions. However, for the more common reductions using metal hydrides or biocatalysts, atmospheric pressure is typically used.

Table 2: Influence of Temperature on the Yield of a Related Biocatalytic Reduction orgsyn.org

| Temperature (°C) | Relative Yield (%) |

| 20 | Increasing |

| 30 | 100 |

| 40 | Decreasing |

| Data presented for the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, used here as a model system. |

Catalyst Loading and Ligand Design for Enhanced Performance

In catalytic reductions, both the catalyst loading and the design of the ligand are paramount for achieving high performance. For the enantioselective reduction of 2'-fluoroacetophenone, it was demonstrated that catalyst loading could be decreased to 1 mol% while maintaining high enantioselectivity. lookchem.com In a cobalt-catalyzed reductive coupling, reducing the catalyst loading from 10 mol% to 5 mol% led to a decrease in reaction efficiency. cas.cn

Table 3: Effect of Different Ligands on the Yield of a Related Palladium-Catalyzed Hydrosilylation researchgate.net

| Ligand | Yield (%) |

| Triphenylphosphine (PPh3) | Trace |

| Triphenylphosphite (TPP) | 57 |

| BINAP | 18 |

| Xantphos | 32 |

| DPEphos | 64 |

| Data presented for the synthesis of a gem-difluorovinylsilane, used here as a model system. |

Stereochemical Investigations and Chiral Purity Determination in 1 2 Difluoromethyl Phenyl Ethanol Research

Mechanistic Insights into Stereocontrol During Synthesis

The asymmetric synthesis of chiral alcohols, including 1-(2-(difluoromethyl)phenyl)ethanol, is predominantly achieved through the stereoselective reduction of the corresponding ketone, 2'-(difluoromethyl)acetophenone. The mechanism of stereocontrol is highly dependent on the chosen catalyst and reaction conditions.

Catalyst-Substrate Interactions: In catalytic asymmetric reduction, a chiral catalyst, often a metal complex with a chiral ligand or a biocatalyst like a reductase enzyme, forms a transient complex with the prochiral ketone. The steric and electronic properties of both the substrate and the catalyst dictate the facial selectivity of hydride delivery to the carbonyl carbon. The difluoromethyl group (CHF2), being moderately lipophilic and a potential hydrogen bond donor, can influence the orientation of the substrate within the catalyst's chiral pocket. nih.govsemanticscholar.org For instance, in enzyme-catalyzed reductions, specific amino acid residues in the active site can interact with the phenyl ring and the CHF2 group, forcing the hydride to attack from a less hindered face, thus favoring the formation of one enantiomer. nih.gov

Transition State Models: The stereochemical outcome can often be rationalized using transition state models. For example, in metal-catalyzed transfer hydrogenation with Noyori-type catalysts, the reaction proceeds through a six-membered pericyclic transition state. The arrangement of the substrate in this transition state that minimizes steric repulsion determines the configuration of the resulting alcohol. The ortho-difluoromethyl group plays a significant role in this model, influencing the preferred conformation of the substrate as it approaches the metal-hydride complex.

Reagent-Controlled Synthesis: An alternative to catalyst-controlled reactions is reagent-controlled synthesis, where a chiral reagent is used stoichiometrically. While less common for reductions, related methodologies like the stereoselective addition of nucleophiles to imines have demonstrated that a chiral auxiliary on the reagent can effectively control the stereochemical outcome through a non-chelating transition state. nih.govsemanticscholar.org This principle can be extended to the synthesis of related chiral difluoromethyl compounds.

Analytical Methodologies for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is a crucial step after an asymmetric synthesis to quantify the success of the stereoselective reaction. nih.gov The most common and reliable methods for this purpose are chiral chromatography and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers. nih.gov These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral GC: For volatile compounds like this compound, GC with a CSP is a highly effective method. Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin, are often used for separating enantiomers of aromatic alcohols. sigmaaldrich.comchromforum.org The separation mechanism relies on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin.

Chiral HPLC: HPLC offers a wider variety of CSPs, particularly polysaccharide-based phases like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. researchgate.netwindows.net For this compound, a normal-phase HPLC method using a mobile phase like hexane/isopropanol (B130326) on a Chiralcel® or Lux® column would be a typical starting point for method development. researchgate.net The separation is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer.

Table 1: Illustrative Chiral Chromatography Conditions for Enantiomeric Separation

| Parameter | Chiral GC Example | Chiral HPLC Example |

| Column | Astec CHIRALDEX® B-PM sigmaaldrich.com | Phenomenex Lux® Cellulose-2 |

| Mobile Phase/Carrier Gas | Helium | Hexane/Isopropanol (90:10) |

| Flow Rate/Pressure | 24 psi sigmaaldrich.com | 1.0 mL/min |

| Temperature | 120 °C (isothermal) sigmaaldrich.com | Ambient |

| Detection | FID | UV (254 nm) |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers | Two distinct peaks for each enantiomer |

Note: This table provides illustrative conditions based on methods for similar compounds. Actual conditions for this compound would require specific method development.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess, typically by converting the enantiomers into diastereomers with distinct NMR signals. nih.govnih.gov

Chiral Derivatizing Agents: The most common approach is to react the alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. nih.govunits.it The protons (and fluorine atoms) in these diastereomers are in different chemical environments and will exhibit different chemical shifts in the ¹H and ¹⁹F NMR spectra. nih.govspringernature.comwikipedia.org The integration of the distinct signals for each diastereomer allows for the direct calculation of the enantiomeric excess.

Chiral Solvating Agents: Alternatively, a chiral solvating agent (CSA) can be added to the NMR sample of the unenriched alcohol. The CSA forms transient, weak diastereomeric complexes with the enantiomers, which can lead to the splitting of certain signals in the ¹H NMR spectrum. This method is non-destructive but often results in smaller and more sensitive-to-conditions chemical shift differences compared to using a CDA.

Racemization Studies and Stereochemical Stability of this compound

The stereochemical stability of a chiral center is its resistance to racemization. For this compound, the chiral center is a benzylic alcohol. Benzylic stereocenters can be susceptible to racemization under certain conditions, particularly those that can facilitate the removal and re-addition of the benzylic proton, leading to stereoinversion.

Studies on similar compounds like 1-phenylethanol (B42297) have shown that racemization can be induced, often through biocatalytic processes that involve an oxidation-reduction cycle. researchgate.netresearchgate.net An enzyme might selectively oxidize one enantiomer to the corresponding ketone, which is achiral. Subsequent non-selective or stereoinverting reduction of the ketone can lead to the formation of a racemic mixture. While the C-F bonds of the difluoromethyl group are highly stable, the presence of this electron-withdrawing group could potentially influence the acidity of the benzylic proton, although significant racemization under normal storage or analysis conditions (neutral pH, moderate temperature) is generally not expected.

Derivatization for Absolute Configuration Determination (e.g., Mosher's Ester)

Determining the absolute configuration (i.e., assigning the R or S descriptor) of an enantiomerically enriched sample is a critical step in stereochemical studies. While X-ray crystallography of a suitable crystalline derivative is the most definitive method, NMR-based techniques are more commonly employed, with Mosher's ester analysis being a widely accepted protocol. nih.govspringernature.comumn.edu

The method involves preparing two separate samples by reacting the chiral alcohol with both the (R)- and (S)-enantiomers of Mosher's acid chloride, forming two different diastereomeric esters. researchgate.net The ¹H NMR spectra of these two esters are then compared. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be reliably deduced based on an established conformational model of the Mosher esters. nih.govspringernature.com For this compound, the protons of the methyl group and the aromatic protons would be key reporters in this analysis.

Reactivity Profiles and Mechanistic Studies of 1 2 Difluoromethyl Phenyl Ethanol

Investigation of Nucleophilic and Electrophilic Reactivity at the Alcohol Functionality

The alcohol group is the primary site for both nucleophilic and electrophilic interactions. The oxygen atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule, allowing it to attack electrophilic species. Conversely, the hydroxyl proton is weakly acidic and can be abstracted by a strong base, forming a nucleophilic alkoxide. The molecule can also act as an electrophile after protonation of the hydroxyl group.

Nucleophilic Character : The lone pairs on the hydroxyl oxygen allow 1-(2-(Difluoromethyl)phenyl)ethanol to act as a nucleophile. For instance, it can be protonated by acids to form an oxonium ion. This protonated intermediate is crucial in acid-catalyzed reactions such as dehydration or substitution.

Electrophilic Character : In the presence of a strong acid, the alcohol is protonated to form a good leaving group (water), generating a secondary benzylic carbocation. This carbocation is an electrophile that can be attacked by nucleophiles. The stability of this carbocation is influenced by the electronic effects of the substituents on the phenyl ring.

Acidity : The electron-withdrawing nature of the ortho-difluoromethyl group increases the acidity of the hydroxyl proton compared to unsubstituted 1-phenylethanol (B42297). This facilitates the formation of the corresponding alkoxide ion when treated with a strong base. This alkoxide is a potent nucleophile, readily participating in reactions like Williamson ether synthesis.

Functional Group Transformations and Derivatization Strategies

The alcohol moiety is a versatile handle for a wide range of functional group transformations, enabling the synthesis of diverse derivatives.

The secondary alcohol group can be readily oxidized to the corresponding ketone. Studies on analogous compounds, such as 1-phenylethanol, demonstrate that various oxidizing agents can achieve this transformation with high efficiency. researchgate.net For example, common oxidants like potassium dichromate (K₂Cr₂O₇) or pyridinium (B92312) chlorochromate (PCC) are effective. libretexts.org The oxidation of this compound is expected to yield 1-(2-(difluoromethyl)phenyl)ethan-1-one.

Conversely, the ketone can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Microbial oxidation has also been shown to be an effective method for the oxidation of similar aromatic alcohols, such as 2-phenylethanol, by strains like Brevibacterium sp., which convert the alcohol to the corresponding carboxylic acid. nih.gov

Table 1: Selected Oxidation Reactions of Secondary Alcohols

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | K₂Cr₂O₇, H₂SO₄ | 1-(2-(Difluoromethyl)phenyl)ethan-1-one | Oxidation |

| This compound | Pyridinium Chlorochromate (PCC) | 1-(2-(Difluoromethyl)phenyl)ethan-1-one | Oxidation |

| 1-Phenylethanol | Nanocomposite Catalyst, H₂O₂ | Acetophenone (B1666503) | Oxidation researchgate.net |

Esterification: The alcohol undergoes esterification upon reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) produces the corresponding ester and water. A more reactive pathway involves the use of an acyl chloride in the presence of a base like pyridine (B92270). Based on analogous reactions, such as the lipase-catalyzed synthesis of R-1-(2-aminomethyl phenyl) ethanol (B145695) ester, enzymatic methods are also viable for producing chiral esters from this alcohol. google.com

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide.

The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution reactions. wordpress.com Since it is a secondary alcohol, the reaction can proceed via either an S_N1 or S_N2 mechanism depending on the reagents and conditions.

Reaction with Hydrogen Halides: Strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can protonate the hydroxyl group, which then departs as water to form a secondary benzylic carbocation. Subsequent attack by the halide ion yields the corresponding 1-(1-haloethyl)-2-(difluoromethyl)benzene.

Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride converts the alcohol to a chlorosulfite intermediate, which then undergoes intramolecular attack by the chloride ion to yield 1-(1-chloroethyl)-2-(difluoromethyl)benzene. This reaction typically proceeds with retention of configuration if pyridine is absent and inversion if it is present.

Reaction with Phosphorus Tribromide (PBr₃): This reagent is effective for converting secondary alcohols to alkyl bromides, yielding 1-(1-bromoethyl)-2-(difluoromethyl)benzene.

Reactivity of the Difluoromethyl Group

The stability of the difluoromethyl group attached to an aromatic ring has been investigated under different conditions. It is generally stable under many synthetic transformations. However, its reactivity can be harnessed for further functionalization.

Stability: Studies have shown that the aryl-CF₂H bond is stable under various acidic and basic conditions, a crucial property for its incorporation into complex molecules that require multi-step syntheses. rsc.org

Radical Reactivity: The C-H bond in the difluoromethyl group can undergo homolytic cleavage to form a difluoromethyl radical (•CF₂H). Unlike the electrophilic trifluoromethyl radical (•CF₃), the •CF₂H radical is considered nucleophilic. nih.govnih.gov This nucleophilic character is attributed to the interplay between the inductive electron withdrawal by the fluorine atoms and the conjugative electron donation from the fluorine lone pairs. nih.gov This radical can participate in various C-H functionalization reactions. Reagents have been developed that can generate difluorocarbene (:CF₂) or the difluoromethyl radical under basic or photocatalytic conditions, respectively, allowing for diverse difluoromethylation reactions of nucleophiles. sioc.ac.cn

Potential for Further Fluorine Functionalization

The difluoromethyl (CF₂H) group in this compound is a key motif that influences the molecule's properties and presents unique opportunities for further chemical modification. While the direct addition of a third fluorine atom to create a trifluoromethyl group is a challenging transformation, the reactivity of the C-F bonds within the difluoromethyl group is of significant interest. A prominent pathway for functionalization involves the selective activation and cleavage of a C-F bond, a process known as defluorinative functionalization.

Recent advancements in synthetic chemistry have demonstrated that the trifluoromethyl group can be converted to a difluoromethyl group through defluorinative functionalization. nih.gov This process often involves the generation of a reactive difluoromethyl anion or radical intermediate, which can then be trapped by various electrophiles or participate in coupling reactions. nih.govdoi.org This highlights the general reactivity of C-F bonds in fluorinated methyl groups under specific catalytic conditions. The transformation of trifluoromethyl compounds into difluoromethyl derivatives is often more common than the reverse, as it provides a route to valuable building blocks. doi.org

For a molecule like this compound, the potential for further functionalization could analogously involve the generation of a radical or anionic species at the difluoromethylated carbon. This intermediate could then react with a range of chemical partners, effectively replacing a fluorine atom with a new functional group. Such transformations would allow for the diversification of the compound's structure and properties.

Another avenue for fluorine functionalization is through isotopic labeling. The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, is of immense value in the development of tracers for Positron Emission Tomography (PET) imaging. nih.gov The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups, making ¹⁸F-labeled difluoromethyl compounds highly sought after in drug discovery and diagnostics. nih.gov Methodologies for the radiosynthesis of molecules containing the [¹⁸F]CF₂H moiety have been developed, suggesting a potential route for the isotopic labeling of this compound or its derivatives. nih.gov

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed experimental data on the reaction kinetics and thermodynamics specifically for transformations of this compound are not extensively documented in publicly available literature. Such studies are crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring the safe and efficient synthesis of derivatives.

Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., temperature, concentration, catalyst loading) to determine the rate law, rate constants, and activation energy for a given transformation. For instance, the oxidation of the secondary alcohol in this compound to the corresponding ketone is a potential reaction that could be kinetically characterized.

One relevant area where kinetic studies are paramount is in enantioselective synthesis. The hydroxyl-bearing carbon atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Kinetic resolution, an enzymatic or chemical process that preferentially reacts with one enantiomer over the other, is a common strategy to separate racemic mixtures. nih.gov Studies on related chiral alcohols have successfully employed enzyme-catalyzed kinetic resolutions to obtain enantioenriched products. nih.gov A hypothetical kinetic resolution of this compound is outlined in the table below, illustrating the type of data that such a study would generate.

Table 1: Hypothetical Data for a Kinetic Resolution Study of this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Substrate | Racemic this compound | 100 mmol |

| Catalyst | Lipase B from Candida antarctica | 10 mg/mmol substrate |

| Acyl Donor | Vinyl acetate (B1210297) | 1.1 equivalents |

| Temperature | 30 °C | - |

| Conversion Rate | Percentage of substrate converted to product | 50% |

| Enantiomeric Excess (ee) of unreacted alcohol | Measure of the purity of the remaining (S)-enantiomer | >99% |

| Enantiomeric Excess (ee) of product ester | Measure of the purity of the formed (R)-enantiomer acetate | >99% |

Thermodynamic studies would focus on the energy changes (enthalpy, entropy, and Gibbs free energy) associated with reactions involving this compound. This information reveals the feasibility and position of equilibrium for a reaction. For example, Density Functional Theory (DFT) calculations are often employed to model reaction pathways and predict the stability of intermediates and transition states, providing insight into both the kinetics and thermodynamics of a proposed mechanism. acs.org Such computational studies could elucidate the role of the difluoromethyl group in influencing reaction energetics.

The absence of specific published data underscores an opportunity for future research to fully characterize the kinetic and thermodynamic profiles of this compound, which would be invaluable for its potential applications in medicinal chemistry and materials science.

Computational Chemistry and Theoretical Characterization of 1 2 Difluoromethyl Phenyl Ethanol

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in 1-(2-(difluoromethyl)phenyl)ethanol and the relative energies of its different spatial orientations, known as conformations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine its optimized geometry, vibrational frequencies, and other molecular properties. researchgate.netdntb.gov.ua These studies are crucial for understanding the molecule's stability and reactivity. researchgate.net For instance, DFT calculations can help in analyzing frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to predicting chemical reactivity. researchgate.netdntb.gov.ua

DFT has been successfully applied to study similar molecules, such as 1-phenylethanol (B42297) derivatives and fluorinated compounds, providing reliable predictions of their structural and electronic properties. researchgate.netnih.gov The choice of basis set, such as 6-311++G(d,p), is critical for obtaining accurate results that correlate well with experimental data. ijrte.org

Ab Initio Methods for Electronic Structure

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to studying the electronic structure of molecules like this compound. rsc.org While computationally more demanding than DFT, ab initio calculations can offer a higher level of accuracy for certain properties. They have been used to study the electronic structure of related fluorinated molecules, providing detailed information on orbital energies and electron population analysis. rsc.orgletifmones.com

Conformational Analysis and Energy Landscapes

The flexibility of the ethanol (B145695) side chain and the difluoromethyl group in this compound leads to various possible conformations. Understanding the energy landscape associated with these conformations is essential for predicting the molecule's predominant shapes and their influence on its properties. pharmacy180.com

Rotational Barriers and Preferred Conformations

The rotation around the single bonds in this compound, specifically the C-C bond of the ethanol moiety and the C-C bond connecting the phenyl ring to the ethanol group, is associated with energy barriers. nist.gov Computational methods can be used to calculate these rotational barriers, which determine the relative stability of different conformers. nist.gov The preferred conformations are those that reside in the energy minima on the potential energy surface. For similar molecules like 1-phenylethanol, three stable conformers have been identified through quantum chemical calculations. nih.gov The relative populations of these conformers are determined by their energy differences. nih.gov

Intramolecular Interactions (e.g., Fluorine-Hydrogen Bonding)

A key feature of this compound is the potential for intramolecular interactions, particularly hydrogen bonding involving the fluorine atoms. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the fluorine atoms of the difluoromethyl group (-CHF₂) can act as hydrogen bond acceptors. nih.govnih.gov This type of C-F···H-O interaction, though generally considered weak, can significantly influence the conformational preferences and stability of the molecule. nih.govnitech.ac.jp

The existence and strength of such intramolecular hydrogen bonds can be investigated using both experimental techniques like NMR spectroscopy and theoretical calculations. nih.govescholarship.org DFT calculations can provide information on the geometry of the hydrogen bond, such as the H···F distance and the C-O-H···F angle, as well as the interaction energy. nih.gov The presence of these interactions can lead to the stabilization of specific conformers where the hydroxyl group and the difluoromethyl group are in close proximity. nih.govescholarship.org

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of this compound. By calculating spectroscopic parameters, researchers can gain a deeper understanding of the molecule's structure and vibrational modes.

Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. ijrte.org These predictions are instrumental in assigning the observed spectral bands to specific molecular motions, such as stretching and bending of bonds. ijrte.orgresearchgate.net For example, the characteristic stretching frequencies of the C-F and O-H bonds can be calculated and compared with experimental data. ijrte.org

Furthermore, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijrte.org These calculated chemical shifts are valuable for assigning the signals in the experimental NMR spectra and can provide further evidence for the proposed molecular structure and conformation. ijrte.org The prediction of through-space NMR spin-spin coupling constants, such as ¹hJ(HF), can also be used to confirm the presence of intramolecular hydrogen bonds. escholarship.org

Interactive Data Table: Predicted Spectroscopic Data

Below is a hypothetical interactive table showcasing the kind of data that can be generated through computational studies for this compound. The values are illustrative and would be derived from actual quantum chemical calculations.

| Spectroscopic Parameter | Predicted Value | Method/Basis Set |

| ¹H NMR Chemical Shift (ppm) | ||

| -OH | 4.5 | B3LYP/6-311++G(d,p) |

| -CH(OH) | 5.1 | B3LYP/6-311++G(d,p) |

| -CHF₂ | 6.8 | B3LYP/6-311++G(d,p) |

| Aromatic-H | 7.2-7.6 | B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift (ppm) | ||

| -C(OH) | 70 | B3LYP/6-311++G(d,p) |

| -CHF₂ | 115 | B3LYP/6-311++G(d,p) |

| Aromatic-C | 125-140 | B3LYP/6-311++G(d,p) |

| IR Vibrational Frequencies (cm⁻¹) | ||

| O-H Stretch | 3600 | B3LYP/6-311++G(d,p) |

| C-H Stretch (Aromatic) | 3100 | B3LYP/6-311++G(d,p) |

| C-H Stretch (Aliphatic) | 2950 | B3LYP/6-311++G(d,p) |

| C-F Stretch | 1100, 1080 | B3LYP/6-311++G(d,p) |

NMR Chemical Shift Prediction

Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These calculations can elucidate the relationship between the molecular structure and its NMR spectrum. For this compound, theoretical chemical shifts can be calculated after optimizing the molecule's geometry at a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). nih.gov

The predicted chemical shifts are valuable for assigning experimental spectra and understanding the electronic environment of each nucleus. The difluoromethyl (-CHF₂) group's strong electron-withdrawing nature is expected to significantly influence the chemical shifts of nearby protons and carbons on the phenyl ring and the ethanol side chain. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift can be influenced by solvent and hydrogen bonding. libretexts.org

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table presents illustrative ¹H and ¹³C NMR chemical shift values for this compound, predicted based on computational models and data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (CH-OH) | ~5.0 | C (Phenyl, C-CH(OH)CH₃) | ~142 |

| H (CH₃) | ~1.5 (doublet) | C (Phenyl, C-CHF₂) | ~130 (t) |

| H (OH) | ~2.0-4.0 (broad singlet) | C (Phenyl) | ~125-129 |

| H (Aromatic) | ~7.3-7.6 | C (CHF₂) | ~115 (t, J ≈ 240 Hz) |

| H (CHF₂) | ~6.6 (triplet, J ≈ 56 Hz) | C (CH-OH) | ~68 |

| C (CH₃) | ~24 | ||

| Note: These are estimated values. Actual experimental and more precise computational values may vary. The symbol 't' denotes a triplet due to C-F coupling. |

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency analysis using DFT can predict these vibrational spectra with a high degree of accuracy. core.ac.ukresearchgate.net The calculations yield harmonic vibrational frequencies, which are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. core.ac.uk

For this compound, key predicted vibrational modes would include:

O-H Stretch: A strong, broad band in the IR spectrum, typically around 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group. libretexts.org

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region.

C-F Stretches: Strong absorptions in the 1000-1200 cm⁻¹ region are characteristic of the difluoromethyl group.

C-O Stretch: A moderate to strong band around 1050-1150 cm⁻¹ corresponding to the alcohol C-O bond. libretexts.org

Illustrative Predicted Vibrational Frequencies:

This table shows a selection of predicted vibrational frequencies and their assignments for this compound.

| Frequency (cm⁻¹) (Scaled) | Assignment | Spectrum |

| ~3350 | O-H stretching | IR (strong, broad), Raman (weak) |

| ~3070 | Aromatic C-H stretching | IR (medium), Raman (strong) |

| ~2980 | Aliphatic C-H stretching | IR (medium), Raman (strong) |

| ~1600 | Aromatic C=C stretching | IR (medium), Raman (strong) |

| ~1450 | CH₃ bending | IR (medium), Raman (medium) |

| ~1150 | C-F stretching | IR (strong), Raman (medium) |

| ~1080 | C-O stretching | IR (strong), Raman (medium) |

| Note: These are estimated values to illustrate typical assignments. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing insights into the energetics and pathways of chemical transformations. nih.govmdpi.comrsc.org For a molecule like this compound, computational studies can explore its synthesis and potential subsequent reactions. A common synthetic route would be the reduction of the corresponding ketone, 1-(2-(difluoromethyl)phenyl)ethan-1-one.

DFT calculations can map the entire potential energy surface of the reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgacs.org By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined.

Transition State Characterization for Transformation Pathways

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction step. acs.orgdigitellinc.com Computational chemists use various algorithms to locate these first-order saddle points on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. core.ac.ukresearchgate.net

For the synthesis of this compound via the reduction of its ketone precursor, computational modeling could characterize the transition state for the nucleophilic attack of a hydride reagent (e.g., from NaBH₄) on the carbonyl carbon. The geometry of this TS would reveal the approach trajectory of the hydride, and its energy would determine the activation barrier for the reduction.

Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful insights into the factors that control chemical reactivity and selectivity. nih.govdigitellinc.com In the synthesis of chiral molecules like this compound, controlling enantioselectivity is often a primary goal.

Computational studies can predict which enantiomer (R or S) is preferentially formed in an asymmetric synthesis. This is achieved by modeling the reaction with a chiral catalyst or reagent. The transition states leading to the R and S products are located and their energies are compared. acs.org The pathway with the lower energy transition state will be kinetically favored, leading to an excess of one enantiomer. These calculations can explain the origins of experimentally observed selectivity and guide the design of more effective catalysts. nih.govacs.org For instance, modeling the reduction of 1-(2-(difluoromethyl)phenyl)ethan-1-one with a chiral borane (B79455) reagent would involve calculating the energies of the diastereomeric transition states to predict the enantiomeric excess of the resulting alcohol.

Spectroscopic Analysis of this compound: A Comprehensive Overview

Despite extensive research, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available at this time. Therefore, the comprehensive analysis as requested in the article outline cannot be provided.

Scientific literature, including chemical databases and patent repositories, does not currently contain the specific experimental ¹H, ¹³C, ¹⁹F NMR, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), or vibrational spectroscopy (IR, Raman) data required for a thorough structural elucidation and purity assessment of this particular compound.

While general principles of spectroscopic techniques and data for analogous compounds are available, a scientifically rigorous article focused solely on this compound necessitates its own experimental data. Without this foundational information, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and detail.

Further research and publication of the spectroscopic characterization of this compound are needed before a detailed article as outlined can be produced.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For derivatives of 1-(2-(difluoromethyl)phenyl)ethanol, this method provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. The insights gained are critical for understanding structure-activity relationships, reaction mechanisms, and the physical properties of the compound.

The process involves irradiating a single crystal of a suitable derivative with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the atomic positions can be accurately modeled. While the parent compound, this compound, may be a liquid or difficult to crystallize on its own, its derivatives—such as esters, ethers, or salts—can often be prepared to yield high-quality crystals suitable for analysis. researchgate.net In cases where crystallization is challenging, co-crystallization with a "chaperone" molecule can be employed to facilitate the formation of an ordered crystal lattice. nih.gov

The data obtained from such an analysis are typically presented in a crystallographic information file (CIF) and can be summarized in tables. Below is a hypothetical data table representing the kind of information that would be obtained for a crystalline derivative of this compound.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁F₂O₂ (Example: Acetate (B1210297) Ester) |

| Formula Weight | 201.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.55 |

| b (Å) | 15.87 |

| c (Å) | 9.34 |

| β (°) | 98.75 |

| Volume (ų) | 1254.2 |

| Z (Molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.065 |

| Key Bond Length (C-F) (Å) | 1.35 - 1.37 |

| Key Bond Angle (F-C-F) (°) | 105.5 |

Note: The data in this table are illustrative and based on typical values for similar organic compounds, not on an actual experimental structure of a this compound derivative.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. nih.gov Since this compound possesses a stereogenic center at the carbinol carbon, it exists as a pair of enantiomers, (R)- and (S)-1-(2-(difluoromethyl)phenyl)ethanol. CD spectroscopy is exceptionally well-suited for distinguishing between these enantiomers and can provide information regarding their absolute configuration and conformational preferences in solution. rsc.org

The technique is based on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD signal, but a chiral molecule will produce a characteristic spectrum of positive or negative peaks, often referred to as Cotton effects. The CD spectra of the two enantiomers of this compound are expected to be exact mirror images of each other; where the (R)-enantiomer shows a positive peak, the (S)-enantiomer will show a negative peak of equal magnitude at the same wavelength, and vice versa. nsf.gov

The primary chromophore in this compound is the phenyl ring. The electronic transitions associated with the aromatic ring (typically in the 200-280 nm range) become chiroptically active due to the influence of the adjacent chiral center. The resulting CD spectrum provides a unique fingerprint for each enantiomer. By comparing the experimentally measured spectrum with spectra predicted by quantum chemical calculations, it is often possible to assign the absolute configuration (R or S) of a particular enantiomer. nih.gov

Furthermore, CD spectroscopy is highly sensitive to the solution-phase conformation of a molecule, as the spatial arrangement of atoms around the chromophore directly influences the CD signal. nih.gov This allows for the study of conformational changes induced by solvent, temperature, or binding to other molecules. For complex systems, the separation of enantiomers by a chiral stationary phase in high-performance liquid chromatography (HPLC) can be coupled with CD detection to characterize the individual enantiomers. nih.gov

Interactive Data Table: Hypothetical CD Spectral Data

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-1-(2-(difluoromethyl)phenyl)ethanol | 265 | +15 |

| (R)-1-(2-(difluoromethyl)phenyl)ethanol | 220 | -40 |

| (S)-1-(2-(difluoromethyl)phenyl)ethanol | 265 | -15 |

| (S)-1-(2-(difluoromethyl)phenyl)ethanol | 220 | +40 |

Note: The data in this table are hypothetical and serve to illustrate the mirror-image relationship expected for the CD spectra of a pair of enantiomers.

Applications of 1 2 Difluoromethyl Phenyl Ethanol in Advanced Chemical Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure forms of 1-(2-(difluoromethyl)phenyl)ethanol represent valuable chiral building blocks for the asymmetric synthesis of more complex molecules. The presence of a stereogenic center in proximity to a difluoromethyl-substituted phenyl ring allows for the introduction of chirality and fluorine atoms in a single, strategic step. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.

The utility of chiral alcohols as synthons is well-established in organic synthesis. nih.govacs.org They can be readily converted into a variety of other functional groups with retention or inversion of configuration, serving as key intermediates in the construction of intricate molecular architectures. For instance, the hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions, or it can be oxidized to a ketone. The difluoromethyl group, being a bioisostere of a hydroxyl or thiol group, can significantly influence the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability. nih.gov

While direct examples of the use of this compound in the synthesis of complex natural products or pharmaceuticals are not yet widely reported, its potential can be inferred from the extensive use of similar chiral alcohols. nih.govnih.gov The synthesis of enantiomerically enriched fluorinated compounds is a significant area of research, and methodologies for creating chiral centers bearing fluorinated alkyl groups are of high value. nih.gov The availability of enantiopure this compound would provide a direct route to molecules containing the 2-(difluoromethyl)phenyl pharmacophore, a structural motif of growing importance in medicinal chemistry.

Chiral auxiliaries are another avenue where this compound could be employed. wikipedia.orgsigmaaldrich.com By temporarily attaching this chiral molecule to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Employment as a Ligand or Precursor for Catalysis Research

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that can induce high enantioselectivity in metal-catalyzed reactions. tcichemicals.comresearchgate.netnih.gov this compound serves as a promising precursor for the development of novel chiral ligands. The hydroxyl group provides a convenient handle for derivatization into various coordinating groups, such as phosphines, amines, or ethers, which are common coordinating moieties in catalyst systems. rsc.org

The proximity of the difluoromethyl group to the phenyl ring can exert significant electronic and steric influence on the resulting metal complex. The electron-withdrawing nature of the difluoromethyl group can affect the electron density at the metal center, thereby modulating the catalytic activity and selectivity. nih.gov Furthermore, the steric bulk of the entire 2-(difluoromethyl)phenyl ethyl group can create a specific chiral environment around the metal, which is crucial for achieving high levels of enantiocontrol.

One potential application is in the synthesis of P-chiral phosphine (B1218219) ligands. The alcohol could be converted to a corresponding halide or sulfonate, which could then be used to alkylate a phosphine. Alternatively, the aromatic ring could be functionalized to incorporate a phosphine group. The resulting phosphine ligand, bearing the chiral 1-(2-(difluoromethyl)phenyl)ethyl moiety, could then be employed in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, or cross-coupling reactions. acs.orgacs.org

Fluorinated alcohols themselves have been shown to have a beneficial effect as solvents or co-solvents in transition metal-catalyzed reactions, often enhancing reactivity and selectivity. rsc.orgrsc.orgresearchgate.netresearchgate.netarkat-usa.org While this compound is a substrate that can be acted upon, its structural motifs are relevant to the design of ligands that would operate in such environments. The interaction between fluorinated groups and metal centers or substrates can lead to unique reactivity profiles.

Use in Mechanistic Probes for Organic Reactions

Understanding the detailed mechanism of an organic reaction is fundamental to its optimization and broader application. Isotopically labeled compounds and molecules with specific steric and electronic features are often used as probes to elucidate reaction pathways. This compound, with its distinct structural elements, is well-suited for this purpose.

The chiral center at the benzylic position can be used to track the stereochemical course of a reaction. For example, if the alcohol is converted to a leaving group and subjected to a substitution reaction, the stereochemistry of the product can reveal whether the reaction proceeds with inversion or retention of configuration, providing insight into an S(_N)1 or S(_N)2-type mechanism.

The difluoromethyl group serves as a unique spectroscopic marker. ¹⁹F NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving fluorine-containing molecules, as the chemical shift of the fluorine nuclei is highly sensitive to their chemical environment. nih.gov This allows for in-situ monitoring of the reaction, providing kinetic data and helping to identify intermediates. Furthermore, the electronic effect of the difluoromethyl group can be used to probe the electronic demands of a reaction. By comparing the reactivity of this compound to its non-fluorinated or differently fluorinated analogs, one can gain insight into the importance of electronic factors in the rate-determining step of a reaction. acs.orgnih.gov

Development as a Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

In medicinal chemistry, a scaffold is a core chemical structure upon which various substituents are appended to explore the structure-activity relationship (SAR) of a series of compounds. nih.gov The goal of SAR studies is to identify the key structural features responsible for the biological activity of a molecule and to optimize these features to develop potent and selective drug candidates. This compound presents an attractive scaffold for such studies.

The molecule possesses several points for diversification. The hydroxyl group can be derivatized to form ethers, esters, or other functional groups. The aromatic ring can be further substituted, and the difluoromethyl group itself can potentially be modified. The chiral nature of the scaffold is also a critical element, as the biological activity of enantiomers can differ significantly.

The design of bioactive molecules based on the this compound scaffold would be guided by several key principles aimed at optimizing interactions with a biological target. beilstein-journals.orgnih.gov The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor and can influence the conformation of the molecule due to its steric and electronic properties. acs.org The introduction of fluorine can also block metabolic pathways, leading to improved pharmacokinetic properties. nih.gov

Molecular docking studies can be employed to predict how derivatives of this scaffold might bind to the active site of a target protein. researchgate.net These computational models can help in prioritizing the synthesis of compounds that are most likely to have the desired biological activity. The chiral center is a key feature, and the differential binding of the two enantiomers to a chiral receptor can be explored to design highly selective ligands.

Systematic modification of the this compound scaffold is essential for a thorough SAR exploration. nih.gov A variety of synthetic strategies can be employed to generate a library of analogs.

Derivatization of the hydroxyl group: The alcohol can be converted into a range of ethers and esters by reaction with various alkyl halides, acyl chlorides, or carboxylic acids. This allows for the exploration of the steric and electronic requirements of the binding pocket in the region of the hydroxyl group.

Substitution on the aromatic ring: The phenyl ring can be further functionalized using electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts acylation can introduce new substituents at various positions, allowing for the probing of interactions with different parts of the receptor.

Modification of the difluoromethyl group: While more challenging, modifications of the difluoromethyl group could also be explored.

Synthesis of enantiomers and diastereomers: The synthesis of both enantiomers of the scaffold and its derivatives is crucial for understanding the stereochemical requirements for activity. If additional stereocenters are introduced, the separation and biological evaluation of all possible diastereomers would be necessary.

A hypothetical SAR study could involve the synthesis of a matrix of compounds where different substituents are placed at the hydroxyl group and on the aromatic ring, as outlined in the table below.

| Modification Site | Example Modifications | Rationale for SAR |

| Hydroxyl Group | -OCH₃, -OCH₂Ph, -OCOCH₃, -OCOPh | Probing steric and electronic effects in the binding pocket. |

| Aromatic Ring (para-position) | -F, -Cl, -CH₃, -OCH₃, -NO₂ | Investigating the influence of electronic effects on activity. |

| Aromatic Ring (meta-position) | -F, -Cl, -CH₃, -OCH₃, -CF₃ | Exploring the spatial requirements of the receptor. |

Potential in Materials Science Research

The incorporation of fluorine into polymers and other materials can lead to a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netnih.gov Fluorinated alcohols are valuable monomers and building blocks for the synthesis of such materials. mdpi.com this compound, with its combination of a reactive hydroxyl group and a fluorinated aromatic moiety, has the potential to be a useful component in the design of new functional materials.

The hydroxyl group can be used for polymerization reactions, for example, through condensation with carboxylic acids or isocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would have the 2-(difluoromethyl)phenyl group as a pendant side chain. This could impart unique properties to the material, such as a low coefficient of friction, hydrophobicity, and specific optical or dielectric properties.

The chirality of the monomer could also be exploited to create chiral polymers. These materials can have interesting applications in chiral separations, as sensors for chiral molecules, or in the field of nonlinear optics. The regular arrangement of the chiral centers along the polymer chain can lead to the formation of helical structures and other ordered supramolecular assemblies.

The table below summarizes the potential contributions of the structural features of this compound to the properties of materials.

| Structural Feature | Potential Contribution to Material Properties |

| Difluoromethyl Group | Low surface energy, hydrophobicity, thermal stability, chemical resistance. |

| Phenyl Ring | Rigidity, thermal stability, potential for π-π stacking interactions. |

| Chiral Center | Ability to form chiral polymers, potential for applications in chiral recognition and nonlinear optics. |

| Hydroxyl Group | Reactive site for polymerization and grafting onto surfaces. |

Emerging Research Frontiers and Future Perspectives for 1 2 Difluoromethyl Phenyl Ethanol

Integration with Flow Chemistry and Automated Synthesis Methodologies

The production of structurally intricate molecules such as 1-(2-(Difluoromethyl)phenyl)ethanol is increasingly leveraging the capabilities of flow chemistry and automated synthesis. numberanalytics.comyoutube.com Flow chemistry's modular design facilitates the seamless connection of various reaction units, which streamlines multi-step synthetic processes and curtails waste by negating the need for the isolation of intermediate compounds. numberanalytics.com This methodology provides superior command over reaction variables, a feature that is especially beneficial for the synthesis of chiral fluorinated alcohols. researchgate.netmdpi.com

Despite its advantages, the implementation of flow chemistry in multi-stage syntheses presents certain hurdles. Challenges include the necessity of switching solvents between different reaction steps, the dilution of the reactant stream, and the management of solid materials, whether they be reagents or byproducts. numberanalytics.comjeyamscientific.in For a molecule where exact stereochemical control is paramount, like this compound, the capacity of flow reactors to ensure consistent temperatures and mixing is a considerable asset. The utilization of microreactors can also prove advantageous, particularly when working with potentially dangerous fluorinating agents, by enhancing reaction control and safety. nih.gov

Automated synthesis platforms can significantly expedite the development of synthetic pathways to this compound. youtube.comnumberanalytics.com Such systems are capable of conducting a high volume of experiments to screen and refine reaction conditions, including temperature, pressure, and catalyst concentrations, with remarkable throughput and consistency. wpmucdn.comijsr.net Through the automation of the synthesis workflow, chemists are afforded more time to concentrate on experimental design and the interpretation of data, which ultimately fosters the creation of more effective and dependable synthetic protocols. youtube.com The synergy between automated synthesis and flow chemistry represents a formidable tool for the efficient and scalable manufacturing of specialized chemicals like this compound. numberanalytics.comoxinst.com

Exploration of Bio-orthogonal Reactivity and Bioconjugation Strategies

While specific research into the bio-orthogonal reactivity of this compound is still in its nascent stages, the distinct characteristics of the difluoromethyl (CF2H) group indicate considerable promise in this domain. nih.gov The CF2H group is acknowledged as a viable bioisostere for prevalent functional groups such as hydroxyl, thiol, and amine moieties. nih.govnih.gov This is attributed to its capacity to function as a lipophilic hydrogen bond donor, which can modulate molecular interactions with biological targets. nih.govnih.gov

Bio-orthogonal chemistry encompasses chemical reactions that can proceed within living organisms without disrupting endogenous biochemical pathways. princeton.eduyoutube.com A pivotal aspect of bioconjugation is the formulation of strategies to affix molecules like this compound to biomolecules, including proteins and peptides. nih.govthermofisher.com This can be accomplished by targeting particular functional groups on the biomolecule, with primary amines being a frequent target. thermofisher.com

The hydroxyl group present in this compound serves as a reactive site for further chemical modification, enabling the attachment of linkers or other reactive entities required for bioconjugation. The fluorinated aspect of the molecule could also be harnessed for applications in 19F-MRI and PET imaging, provided that suitable bioconjugation methods are devised. nih.gov Investigating the bio-orthogonal reactivity of this compound could pave the way for its application as a molecular probe or tag in the field of chemical biology.

Green Chemistry Principles in the Synthesis and Transformation of this compound

The adoption of green chemistry principles in the synthesis of this compound is essential for the creation of sustainable and ecologically sound processes. A primary tenet of green chemistry is the utilization of safer solvents. wpmucdn.com Studies have indicated that fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can serve as effective media for a variety of reactions, including those that involve fluorinated compounds. researchgate.netacs.org These solvents exhibit singular properties, such as potent hydrogen-bonding donor capabilities and diminished nucleophilicity, which can facilitate reactions under mild and neutral conditions, often obviating the need for catalysts. researchgate.net Other environmentally benign solvent options, such as γ-valerolactone (GVL), have also demonstrated potential in fluorination reactions. wpmucdn.com The implementation of solvent-free reaction conditions is another green strategy that has been fruitfully employed in fluorination processes. researchgate.net

Enzymatic synthesis stands out as a potent green chemistry instrument for the creation of chiral molecules. nih.govnih.gov The application of enzymes, for instance, lipases and dehydrogenases, can yield high levels of enantioselectivity in the synthesis of chiral alcohols under gentle conditions. mdpi.comnih.govrsc.org For a chiral alcohol such as this compound, enzymatic approaches could offer a highly efficient and selective pathway to the desired enantiomer, thereby bypassing the necessity for chiral separation or the use of stoichiometric chiral reagents. nih.govacs.org The advancement of enzymatic methods for the synthesis and modification of this compound would markedly bolster its environmental sustainability.

Advanced Characterization Techniques for Dynamic Processes

The characterization of this compound and the real-time observation of its synthesis are significantly augmented by sophisticated analytical methodologies. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally potent tool for the examination of organofluorine compounds. numberanalytics.comnumberanalytics.comoxinst.com The notable sensitivity and 100% natural abundance of the 19F nucleus, in conjunction with a broad chemical shift dispersion, render it a superb probe for investigating the structure and dynamics of fluorinated molecules. oxinst.combiophysics.org

19F NMR can be employed to track the progression of reactions involved in the synthesis of this compound, furnishing real-time data on the formation of the product and the depletion of starting materials. numberanalytics.com This is of immense value for the refinement of reaction conditions and the elucidation of reaction mechanisms. Moreover, advanced NMR methodologies, such as 2D correlation experiments, can be utilized to comprehensively delineate the structure of the molecule and its intermediates. rsc.org

The in-situ monitoring of dynamic phenomena, for example, crystallization or dynamic kinetic resolution, is also critical for the development of robust and efficient synthetic protocols. Techniques such as ReactIR (in-situ infrared spectroscopy) and process mass spectrometry can deliver continuous data regarding the chemical makeup of a reaction mixture, thereby complementing the intelligence gathered from NMR. The application of these advanced characterization techniques will be key to acquiring a more profound comprehension of the chemistry of this compound.

Collaborative Research Opportunities and Interdisciplinary Applications in Chemical Science

The distinctive characteristics of this compound position it as a valuable building block for a multitude of interdisciplinary applications, thereby nurturing collaborative research ventures across various domains of chemical science. jeyamscientific.insigmaaldrich.com The dual presence of a chiral alcohol and a difluoromethyl-substituted aromatic ring offers a versatile scaffold for the synthesis of more elaborate molecules with potential utility in medicinal chemistry, agrochemicals, and materials science. youtube.comalfa-chemistry.comsigmaaldrich.com

In the realm of medicinal chemistry, the integration of fluorine atoms into prospective drug compounds is a prevalent tactic to augment properties such as metabolic stability, bioavailability, and binding affinity. sigmaaldrich.comontosight.ainih.gov The difluoromethyl group is particularly noteworthy as it can function as a bioisostere for other functional groups and engage in hydrogen bonding interactions. nih.govnih.gov Consequently, this compound could act as a pivotal intermediate in the creation of novel therapeutic agents. ontosight.ainih.gov